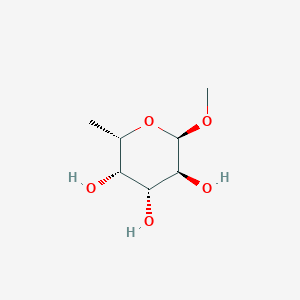

Methyl alpha-L-fucopyranoside

描述

α-L-甲基-岩藻糖: 是岩藻糖的衍生物,岩藻糖是一种己糖脱氧糖。它是 L-岩藻糖的甲基化形式,常见于各种生物系统中。 岩藻糖是许多 N- 和 O- 连接的聚糖和糖脂的重要组成部分,在细胞识别和信号传导过程中起着至关重要的作用 .

准备方法

合成路线和反应条件: α-L-甲基-岩藻糖可以通过涉及 α-L-岩藻糖苷酶的酶促方法合成。这些酶催化岩藻糖苷的水解和岩藻糖基残基的转移。 转岩藻糖基化反应可以使用对硝基苯基-α-L-岩藻糖吡喃糖苷作为岩藻糖基供体,以及各种受体,如单糖的甲基、对硝基苯酚或烯丙基衍生物 .

工业生产方法: α-L-甲基-岩藻糖的大规模生产可以通过微生物细胞工厂和发酵过程实现。 这些方法涉及使用基因工程微生物来高效地生产所需的化合物 .

化学反应分析

反应类型: α-L-甲基-岩藻糖会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,导致形成氧化产物。

还原: 这种反应涉及添加氢或去除氧,导致形成还原产物。

取代: 这种反应涉及用另一种官能团取代一个官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤素和亲核试剂,在各种条件下。

主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,α-L-甲基-岩藻糖的氧化会导致形成具有额外含氧官能团的岩藻糖衍生物 .

科学研究应用

Chemical and Biological Applications

1. Glycan Synthesis

Methyl alpha-L-fucopyranoside serves as a critical building block for synthesizing complex glycans and glycosides. Its structural properties allow it to participate in glycosylation reactions, facilitating the formation of various carbohydrate structures essential for biological functions.

2. Cellular Recognition and Signaling

In biological research, this compound is utilized to study cellular recognition processes and signaling pathways. It interacts with specific lectins, influencing cell-cell interactions and signal transduction mechanisms. For instance, it has been shown to inhibit antibody binding to the O-antigenic polysaccharide of Escherichia coli O128, providing insights into immune responses against bacterial infections .

3. Therapeutic Development

this compound is explored in developing therapeutic agents targeting glycan structures associated with diseases. Its ability to inhibit specific lectins makes it a candidate for designing drugs that can modulate immune responses or target pathogenic organisms.

4. Industrial Applications

In the food industry, this compound is involved in producing fucosylated human milk oligosaccharides, which are beneficial for infant health. These oligosaccharides play a significant role in promoting gut health and enhancing the immune system in infants.

Case Study 1: Inhibition of Lectin Binding

A study investigated the inhibitory effects of this compound on the PHL lectin's binding affinity. The compound was found to be a stronger ligand than free L-fucose, with an IC50 value of 40 μM. This suggests its potential use in creating multivalent systems that enhance binding affinity to lectins .

| Compound | IC50 (μM) | Binding Affinity |

|---|---|---|

| This compound | 40 | Stronger than free L-fucose |

| Free L-fucose | 400 | Baseline binding affinity |

Case Study 2: Role in Immune Response

Research highlighted the role of this compound in modulating immune responses against E. coli O128. While it inhibited antibody binding, further investigations revealed that more complex sugar structures are necessary for high-affinity interactions, indicating its importance in understanding bacterial pathogenesis and developing targeted therapies .

作用机制

α-L-甲基-岩藻糖的作用机制涉及它与特定分子靶标和途径的相互作用。它可以与甘露糖结合蛋白和软骨素酶-AC 结合,影响各种生物过程。 确切的途径和分子靶标取决于特定的应用和环境 .

相似化合物的比较

类似化合物:

α-L-岩藻糖: 一种具有类似结构特征的天然脱氧糖。

甲基 α-L-岩藻糖吡喃糖苷: L-岩藻糖的另一种甲基化衍生物。

α-L-半乳糖吡喃糖苷: 一种结构相关的化合物,具有不同的功能特性

独特性: α-L-甲基-岩藻糖由于其独特的甲基化而具有独特性,这可以影响它与生物分子的反应性和相互作用。 这种甲基化可以增强其稳定性并改变其生物活性,与其他类似化合物相比 .

生物活性

Methyl alpha-L-fucopyranoside (MαLF) is a methylated derivative of L-fucose, a hexose deoxy sugar that plays significant roles in various biological processes, including cellular recognition and signaling. This article delves into the biological activity of MαLF, focusing on its biochemical properties, mechanisms of action, and applications in research and medicine.

Overview of this compound

- Chemical Structure : MαLF is characterized by the presence of a methyl group attached to the fucose molecule, which alters its reactivity and interaction with biological molecules.

- CAS Number : 14687-15-1

- Molecular Formula : C₇H₁₄O₅

MαLF primarily targets lectins, specifically rhizobial lectins, and inhibits their function. This inhibition can interfere with carbohydrate-binding processes critical for cell-cell interactions and signaling pathways. The compound's action is influenced by environmental factors such as pH, temperature, and the presence of other compounds.

Key Mechanisms:

- Inhibition of Lectin Activity : MαLF competes with natural ligands for binding sites on lectins, thereby blocking their ability to mediate interactions between cells.

- Impact on Cellular Processes : By inhibiting lectins, MαLF can affect processes such as cell signaling, gene expression, and cellular metabolism.

MαLF exhibits various biochemical properties that contribute to its biological activity:

- Interactions with Enzymes : It is known to interact with different enzymes and proteins, although specific interactions are context-dependent.

- Cytotoxicity : Preliminary studies suggest that MαLF may trigger apoptosis in certain cancer cell lines, indicating potential anticancer properties.

Case Studies and Experimental Data

- Inhibition of Antibody Binding :

- NMR Binding Studies :

- Cytotoxic Effects :

Applications in Research and Medicine

MαLF has several applications across different fields:

- Glycobiology : It serves as a building block for synthesizing complex glycans and glycosides, which are essential for understanding cellular interactions.

- Therapeutic Development : MαLF's role in inhibiting lectin activity makes it a candidate for developing therapeutic agents targeting specific glycan structures.

- Infant Health : It is utilized in producing fucosylated human milk oligosaccharides that have beneficial effects on infant health .

Comparative Analysis

A comparison of MαLF with similar compounds reveals its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Alpha-L-fucose | Natural deoxy sugar | Essential for glycoprotein synthesis |

| This compound | Methylated form of L-fucose | Inhibits lectin binding; potential anticancer activity |

| Alpha-L-galactopyranoside | Structurally related compound | Different functional properties |

属性

IUPAC Name |

(2R,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-CXNFULCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14687-15-1 | |

| Record name | Methyl alpha-L-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014687151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-methyl-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL .ALPHA.-L-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZI2C7VVU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl α-L-fucopyranoside in understanding the immune response to Escherichia coli O128?

A1: Methyl α-L-fucopyranoside plays a crucial role in deciphering the immune response against the Escherichia coli O128 strain. Research has shown that this compound acts as an inhibitor of antibody binding to the O-antigenic polysaccharide found on the surface of E. coli O128. [] While it exhibited inhibitory effects, Methyl α-L-fucopyranoside was not the most potent inhibitor, indicating that the antibody binding site likely recognizes a larger structural motif within the O-antigen. [] This finding suggests that while L-fucose is part of the recognized epitope, a more complex structure, potentially involving multiple sugar residues, is crucial for high-affinity antibody binding. This information is valuable for developing targeted therapies against E. coli O128 infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。